(2S)-2-amino-3-{[2-(benzyloxy)phenyl](3-fluorophenyl)methoxy}propanoic acid
Overview
Description
“(2S)-2-amino-3-{2-(benzyloxy)phenylmethoxy}propanoic acid” is a complex organic compound. It is a novel O-substituted Hydroxyphenylacetic Acid derivative . It has been used for the synthesis of Asperphenamate derivatives, which have antitumor activity .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. The empirical formula is C17H19NO3 . The molecular weight is 285.34 . It contains a benzylamino group and a benzyloxy group attached to a propanoic acid backbone .Physical And Chemical Properties Analysis
The compound is a solid . Its empirical formula is C17H19NO3 and it has a molecular weight of 285.34 . More specific physical and chemical properties like meltingScientific Research Applications
Asymmetric Synthesis and Derivative Formation
- Monclus, Masson, and Luxen (1995) described the asymmetric synthesis of fluorinated L-tyrosine and meta-L-tyrosines, including compounds similar to (2S)-2-amino-3-{2-(benzyloxy)phenylmethoxy}propanoic acid. This synthesis highlights the compound's relevance in creating fluorinated amino acids for various applications (Monclus, Masson, & Luxen, 1995).
- Burns and Hagaman (1993) studied compounds including 2-amino-2-(2-fluorophenyl)acetic acid, which shares structural similarities with the subject compound, indicating its potential in studying molecular interactions and crystal structures (Burns & Hagaman, 1993).
Synthesis of Diagnostic and Therapeutic Agents
- Zhou Pan-hon (2015) reported the synthesis of a diaryliodonium precursor for 4-Fluorophenanaline from a related compound. This precursor is essential for synthesizing 18F-fluorophenalanine, a radio tracer used in positron emission tomography (PET), demonstrating its importance in diagnostic imaging (Zhou Pan-hon, 2015).
- Reynolds and Hermitage (2001) synthesized (2 S )-[(2-Benzoyl-4-hydroxy-phenyl)amino]-3-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}propanoic acid, a structurally related compound, for developing potent PPARγ agonists, indicating its potential in creating therapeutics (Reynolds & Hermitage, 2001).
Material Science and Biological Applications
- Trejo-Machin et al. (2017) explored phloretic acid, a compound structurally similar to (2S)-2-amino-3-{2-(benzyloxy)phenylmethoxy}propanoic acid, as a building block for polybenzoxazine, showcasing its utility in materials science (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
- Henke et al. (1998) used a similar compound in discovering novel antihyperglycemic and antihyperlipidemic agents, demonstrating the compound's potential in metabolic disorder treatments (Henke et al., 1998).
properties
IUPAC Name |
(2S)-2-amino-3-[(3-fluorophenyl)-(2-phenylmethoxyphenyl)methoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FNO4/c24-18-10-6-9-17(13-18)22(29-15-20(25)23(26)27)19-11-4-5-12-21(19)28-14-16-7-2-1-3-8-16/h1-13,20,22H,14-15,25H2,(H,26,27)/t20-,22?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUSZEGHFWRTQS-AIBWNMTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(C3=CC(=CC=C3)F)OCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(C3=CC(=CC=C3)F)OC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-3-{[2-(benzyloxy)phenyl](3-fluorophenyl)methoxy}propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.